Barium perchlorate

Description

Historical Context and Evolution of Academic Inquiry

The study of perchlorates, including barium perchlorate (B79767), is intertwined with the broader development of inorganic and analytical chemistry. While the precise historical timeline of barium perchlorate's initial synthesis and academic study is not extensively detailed in readily available literature, the broader field of perchlorate chemistry has a rich history. The development of perchloric acid and its salts gained momentum in the late 19th and early 20th centuries, with pioneering work by scientists like G. Frederick Smith significantly advancing the understanding and application of these compounds in chemical analysis and synthesis from the 1920s onwards sciencemadness.org.

Academic inquiry into this compound has evolved from basic characterization to detailed structural analysis and exploration of its chemical behavior. For instance, the crystal structure of this compound trihydrate (Ba(ClO₄)₂·3H₂O) was elucidated through X-ray crystallography by Gallucci and Gerkin in 1988 wikipedia.org. More recently, research has focused on determining the crystal structure of the anhydrous form, Ba(ClO₄)₂, revealing new structural types and providing deeper insights into its solid-state chemistry iucr.orgiucr.org. Studies have also investigated its preparation through various methods, including electrochemical synthesis from barium chlorate (B79027), examining parameters such as electrolyte concentration, current density, and temperature to optimize efficiency exrockets.comresearchgate.net. Furthermore, its thermal decomposition characteristics and the influence of factors like gamma-irradiation have been subjects of research, contributing to a more complete understanding of its chemical stability and reactivity researchgate.net.

Scope and Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound holds significance across several key research and application domains, primarily due to its potent oxidizing properties and its utility as a reagent and component in specialized materials.

Pyrotechnics and Energetic Materials: this compound is a critical component in the pyrotechnic industry, serving as a powerful oxidizer that enhances the brightness and color of fireworks and flares. Its ability to readily release oxygen upon decomposition fuels combustion efficiently, contributing to vibrant visual effects chemimpex.comontosight.airsc.org. Research continues into novel energetic materials, including molecular perovskite compounds incorporating this compound, designed for next-generation pyrotechnic applications, propellants, and ignition materials, aiming for improved stability and performance rsc.org. Its role in specialty explosives and experimental rocket fuels further underscores its importance in this sector wikipedia.orgdataintelo.comgithub.com.

Chemical Synthesis and Analytical Chemistry: As a versatile reagent, this compound is employed in various chemical synthesis pathways, notably in the preparation of other perchlorate salts and for introducing the perchlorate ion into reaction systems chemimpex.comontosight.ai. In analytical chemistry, it finds application in titration processes and as a standard for quantitative analysis, contributing to accurate laboratory measurements. Its use in the determination of sulfate (B86663) concentrations is another important analytical application wikipedia.orgchemimpex.comontosight.ai.

Dehydrating Agent and Material Science: Due to its high solubility, ease of preparation, and thermal stability, anhydrous this compound is recognized as an effective dehydrating agent. It is particularly useful for removing water from gases used in high-pressure reactions sciencemadness.orgwikipedia.org. In material science, research has explored its complexation with various molecules, including antibiotics and crown ethers, to study their properties and enhance their solubility or uptake efficiency wikipedia.orgresearchgate.net. It also serves as a component in the development of electrolytes for batteries, aiming to improve energy storage performance chemimpex.com.

The ongoing research into this compound's properties, synthesis, and applications highlights its continued relevance in advancing chemical understanding and technological innovation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | wikipedia.orgchemimpex.comontosight.ainih.govchemicalbook.comsciencemadness.org |

| Melting/Decomposition Point | 505 °C (decomposes) | wikipedia.orgchemicalbook.comsigmaaldrich.com |

| Melting Point (Fahrenheit) | 941 °F | nih.govnoaa.gov |

| Density | 3.2 g/cm³ | wikipedia.orgontosight.aichemicalbook.comsigmaaldrich.com |

| Molecular Weight (Anhydrous) | 336.23 g/mol | wikipedia.orgontosight.aisigmaaldrich.com |

| Solubility in Water | Highly soluble / Water soluble | ontosight.ainoaa.gov |

| Oxidizing Property | Strong Oxidizer (Category 1) | wikipedia.orgontosight.aigithub.comchemicalbook.comsciencemadness.org |

Table 2: Common Preparation Methods for this compound

| Method | Description / Key Reagents | Source(s) |

| Acid Reaction | Reaction of perchloric acid with barium oxide, hydroxide (B78521), or carbonate. | sciencemadness.org |

| Salt Metathesis | Evaporation of a solution containing barium chloride and excess perchloric acid. | wikipedia.org |

| Electrochemical Synthesis | Electrolysis of barium chlorate using platinum anode and stainless steel cathode. | exrockets.comresearchgate.net |

| Dehydration | Heating hydrated this compound (e.g., Ba(ClO₄)₂·xH₂O) in vacuum. | wikipedia.orgiucr.orgiucr.org |

| Double Displacement | Evaporation of a solution of sodium perchlorate and barium chloride. | wikipedia.org |

Table 3: Key Research Applications of this compound

| Application Area | Specific Use / Research Focus | Source(s) |

| Pyrotechnics | Oxidizer for fireworks and flares; component in molecular perovskite energetic materials. | wikipedia.orgchemimpex.comontosight.airsc.orgrsc.orggithub.comsciencemadness.org |

| Propellants | Component in specialty explosives and rocket propellants for enhanced combustion. | wikipedia.orgdataintelo.comgithub.comdtic.mil |

| Chemical Synthesis | Reagent for synthesizing perchlorate salts; introducing perchlorate ions. | chemimpex.comontosight.ai |

| Analytical Chemistry | Titration processes; standard for quantitative analysis; determination of sulfate. | wikipedia.orgchemimpex.comontosight.ai |

| Material Science | Complexation with antibiotics; ion imprinting technology; electrolyte component for batteries. | wikipedia.orgchemimpex.combit.edu.cn |

| Dehydration | Efficient drying agent for compounds, especially in gas-phase reactions. | sciencemadness.orgwikipedia.org |

| Structural Studies | X-ray crystallography of hydrated and anhydrous forms. | wikipedia.orgiucr.orgiucr.org |

Compound Names Mentioned:

| Common Name | Chemical Formula |

| This compound | Ba(ClO₄)₂ |

| Perchlorate Anion | ClO₄⁻ |

| Barium Cation | Ba²⁺ |

| This compound Trihydrate | Ba(ClO₄)₂·3H₂O |

| Barium Chloride | BaCl₂ |

| Perchloric Acid | HClO₄ |

| Barium Oxide | BaO |

| Barium Hydroxide | Ba(OH)₂ |

| Barium Carbonate | BaCO₃ |

| Barium Chlorate | Ba(ClO₃)₂ |

| Sodium Perchlorate | NaClO₄ |

| Ammonium (B1175870) Perchlorate | NH₄ClO₄ |

| Barium Sulfate | BaSO₄ |

| Potassium Nitrate (B79036) | KNO₃ |

| Imidazolium | Him⁺ |

| Quinuclidinium | Hqe⁺ |

| Barium(II) Perchlorate | Ba(ClO₄)₂ |

| Imidazolium this compound | (Him)(Ba)(ClO₄)₃ |

| Quinuclidinium this compound | (Hqe)₂(Ba)(ClO₄)₄ |

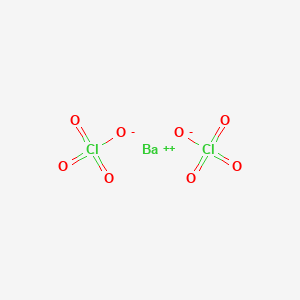

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOULUYZFLXDWDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890699 | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY48PA0C98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

941 °F (USCG, 1999) | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Preparation Techniques for Barium Perchlorate

Aqueous-Based Synthesis Routes

Aqueous-based methods are common for the laboratory-scale synthesis of barium perchlorate (B79767), leveraging the solubility of the salt and the reactivity of its precursors in water.

A straightforward and widely used method for preparing barium perchlorate involves the neutralization reaction between perchloric acid (HClO₄) and a suitable barium salt, such as barium carbonate (BaCO₃) or barium hydroxide (B78521) (Ba(OH)₂). sciencemadness.orgbrainly.combrainly.com The reaction with barium carbonate is driven by the formation of carbonic acid, which subsequently decomposes into water and carbon dioxide gas, driving the reaction to completion. sciencemadness.org

The balanced chemical equation for the reaction with barium carbonate is: BaCO₃(s) + 2HClO₄(aq) → Ba(ClO₄)₂(aq) + H₂O(l) + CO₂(g)

Alternatively, barium hydroxide can be used, which is a strong base that reacts with the strong acid, perchloric acid, in a classic neutralization reaction to yield this compound and water. brainly.comwyzant.com

The balanced chemical equation for this reaction is: Ba(OH)₂(aq) + 2HClO₄(aq) → Ba(ClO₄)₂(aq) + 2H₂O(l) brainly.combrainly.com

In both cases, the resulting aqueous solution of this compound can be concentrated by evaporation and cooled to crystallize the hydrated salt. sciencemadness.org

Table 1: Comparison of Barium Precursors for Reaction with Perchloric Acid

| Barium Precursor | Chemical Formula | Reaction Byproducts | Key Features |

|---|---|---|---|

| Barium Carbonate | BaCO₃ | Water, Carbon Dioxide | Evolution of CO₂ gas indicates reaction progress. sciencemadness.org |

Metathesis, or double displacement, reactions provide another viable route for the synthesis of this compound. This method typically involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble perchlorate salt, like sodium perchlorate (NaClO₄). wikipedia.org The success of this method relies on the differential solubility of the products, allowing for the separation of the desired this compound. For large-scale manufacturing, this compound is often synthesized by evaporating a solution of sodium perchlorate and barium chloride. wikipedia.org

The reaction proceeds as follows: BaCl₂(aq) + 2NaClO₄(aq) → Ba(ClO₄)₂(aq) + 2NaCl(s)

In this reaction, the less soluble sodium chloride will precipitate out of the solution upon concentration, leaving the more soluble this compound in the aqueous phase. Subsequent filtration and crystallization yield the final product. Another example of a metathesis reaction involves the use of silver perchlorate and barium chloride, which results in the precipitation of the highly insoluble silver chloride. sciencemadness.org

BaCl₂(aq) + 2AgClO₄(aq) → Ba(ClO₄)₂(aq) + 2AgCl(s) sciencemadness.org

Anhydrous this compound Preparation

For applications requiring the absence of water, such as its use as a desiccant, anhydrous this compound is necessary. The preparation of the anhydrous form involves the careful removal of water from its hydrated counterparts.

The most common hydrate (B1144303) is this compound trihydrate (Ba(ClO₄)₂·3H₂O). wikipedia.org The anhydrous form can be obtained by heating the hydrated salt. wikipedia.org However, simple heating in the air can lead to hydrolysis of the perchlorate. wikipedia.orgcdnsciencepub.com To prevent this, dehydration is typically carried out under vacuum. wikipedia.org Heating to 140°C in a vacuum is a cited method for obtaining the anhydrous salt. wikipedia.org The process involves a stepwise dehydration, with the monohydrate being an intermediate. wikipedia.orgcdnsciencepub.com The trihydrate can be dehydrated to the monohydrate by pumping at room temperature, with further dehydration occurring at temperatures below the decomposition point of the anhydrous salt. cdnsciencepub.com

Table 2: Dehydration Stages of this compound Hydrates

| Hydrated Form | Dehydration Condition | Product | Reference |

|---|---|---|---|

| This compound Trihydrate (Ba(ClO₄)₂·3H₂O) | Pumping at room temperature | This compound Monohydrate (Ba(ClO₄)₂·H₂O) | cdnsciencepub.com |

The specific hydrate of this compound that crystallizes from an aqueous solution depends on the conditions of crystallization, such as temperature and concentration. By carefully controlling these parameters, it is possible to selectively form different hydrates. For instance, the dihydrate can be produced by recrystallization and drying to a constant weight, while further drying over a desiccant like sulfuric acid can yield the monohydrate. wikipedia.org The trihydrate is another stable hydrate form. wikipedia.org Understanding the phase diagram of the this compound-water system is crucial for controlling the formation of specific hydrates.

Electrolytic Synthesis Pathways

Electrochemical methods offer an alternative, and often industrially preferred, route to perchlorates. pyrodata.com The electrolytic synthesis of this compound typically involves the oxidation of a barium chlorate (B79027) (Ba(ClO₃)₂) solution. exrockets.comacs.org This process is carried out in an electrolytic cell, often using a platinum anode and a rotating stainless steel cathode. exrockets.comacs.org

The efficiency of this process is influenced by several factors, including electrolyte concentration, current densities at the anode and cathode, the pH and temperature of the electrolyte, and the rotation speed of the cathode. exrockets.com Research has shown that a maximum current efficiency of 40% can be achieved, corresponding to an energy consumption of 5.5 kWh/kg. exrockets.com While platinum is a common anode material due to its high anodic potential, its cost is a significant factor. exrockets.com

Table 3: Key Parameters in the Electrolytic Synthesis of this compound

| Parameter | Influence on Process | Optimal Conditions/Observations | Reference |

|---|---|---|---|

| Electrolyte Concentration | Affects conductivity and reaction rates | Higher concentrations generally favored | exrockets.com |

| Current Density | Influences reaction rate and side reactions | Anode current density of 20 A/dm² has been used in large-scale trials for sodium perchlorate. exrockets.com | exrockets.com |

| pH | Affects the stability of reactants and products | pH can influence the formation of byproducts like barium hydroxide. exrockets.com | exrockets.com |

| Temperature | Impacts reaction kinetics and solubility | Electrolysis is often conducted at elevated temperatures, such as 45-50°C for sodium perchlorate. exrockets.com | exrockets.com |

Industrial Scale Production Considerations and Optimizations for this compound

The large-scale manufacturing of this compound is centered on principles of cost-effectiveness, yield maximization, purity, and process safety. Industrial methodologies are chosen based on the availability and cost of raw materials, energy consumption, and the ease of product isolation and purification. The primary methods employed for industrial production are metathesis (double decomposition) reactions and electrochemical synthesis. Optimization of these processes involves the precise control of various reaction parameters to ensure an efficient and economical production cycle.

Metathesis Reaction Method

A prevalent method for the large-scale synthesis of this compound involves the double decomposition reaction between a soluble barium salt and a soluble perchlorate salt. wikipedia.org The most common variant of this process utilizes the reaction between barium chloride and sodium perchlorate. wikipedia.org

Reaction: BaCl₂(aq) + 2 NaClO₄(aq) → Ba(ClO₄)₂(aq) + 2 NaCl(s)

The success of this method hinges on the differential solubility of the products. Sodium chloride is significantly less soluble in the reaction medium than this compound, causing it to precipitate out of the solution. The process is optimized by manipulating temperature and concentration to maximize the precipitation of sodium chloride while keeping the desired this compound in the solution. The resulting solution of this compound is then subjected to evaporation and crystallization to obtain the solid product. wikipedia.org

Optimization considerations for this method include:

Reactant Concentration: Using saturated or near-saturated solutions of the reactants can drive the equilibrium towards the products, enhancing the yield.

Temperature Control: Cooling the reaction mixture after the initial reaction can further decrease the solubility of sodium chloride, leading to a more complete precipitation and separation.

Purification: The primary impurity is the residual sodium chloride. Multiple recrystallization steps may be necessary to achieve the desired purity for specific applications, such as in pyrotechnics or as an analytical reagent.

Another industrial-scale approach involves the reaction of a saturated solution of ammonium (B1175870) perchlorate with a 5-10% excess of hydrated barium hydroxide. wikipedia.org The reaction produces ammonia (B1221849) gas, which is driven off, and a solution of this compound.

Electrochemical Synthesis

An alternative industrial pathway is the electrochemical oxidation of barium chlorate to this compound. exrockets.comacs.org This method offers a route that can be finely controlled through electrical parameters. The process is typically carried out in an electrolytic cell using a platinum anode, which is favored for its high anodic potential, and a rotating stainless steel cathode. exrockets.com

Reaction: Ba(ClO₃)₂(aq) + 2 H₂O(l) → Ba(ClO₄)₂(aq) + 2 H₂(g)

The optimization of this electrochemical process has been the subject of detailed research to maximize current efficiency and minimize energy consumption. Key parameters that are controlled to enhance production efficiency include electrolyte concentration, current density, pH, and temperature. exrockets.comacs.org Studies have shown that a maximum current efficiency of around 40% can be achieved, corresponding to an energy consumption of approximately 5.5 kWh per kilogram of this compound produced. exrockets.comacs.org

The efficiency of the electrochemical synthesis is highly sensitive to the operational conditions. The data below illustrates the impact of various parameters on the current efficiency of the process.

Table 1: Effect of Process Variables on Current Efficiency in Electrochemical Synthesis of this compound

| Parameter | Value Range | Optimal Condition | Effect on Current Efficiency |

|---|---|---|---|

| Barium Chlorate Concentration | 0.5 M - 1.5 M | 1.0 M | Efficiency decreases at higher concentrations (>1.0 M) due to the precipitation of Ba(OH)₂ near the cathode, causing a loss of Ba²⁺ ions. exrockets.com |

| Cathode Current Density | 1000 A/m² - 4000 A/m² | 2000 A/m² | Higher current densities can increase the pH at the cathode surface, promoting hydroxide formation and thus lowering efficiency. exrockets.com |

| Anode Current Density | 1000 A/m² - 4000 A/m² | 3000 A/m² | Efficiency generally increases with anode current density within this range, as a high anodic potential is essential for perchlorate formation. exrockets.com |

| Temperature | 313 K - 343 K | 333 K (60°C) | Efficiency increases with temperature up to an optimal point, beyond which competing reactions may reduce yield. |

| pH of Electrolyte | 6 - 10 | 6 - 7 (Neutral) | Alkaline conditions (higher pH) reduce efficiency by favoring the precipitation of barium hydroxide. exrockets.com |

Controlling these parameters is crucial for industrial-scale operations. For instance, maintaining a neutral pH and operating at optimal reactant concentrations and current densities prevents the formation of insoluble byproducts like barium hydroxide, which not only reduces the yield but can also foul the electrodes, leading to decreased performance and increased maintenance costs. exrockets.com

Crystallographic and Structural Elucidation of Barium Perchlorate and Its Complexes

Anhydrous Barium Perchlorate (B79767) Crystal Structure

The anhydrous form of barium perchlorate, Ba(ClO₄)₂, crystallizes in a unique structure type that differs significantly from its hydrated counterparts. Its three-dimensional network is built upon the coordination of barium ions by perchlorate anions.

Anhydrous this compound crystallizes in the orthorhombic crystal system, belonging to the Fddd space group researchgate.netdgist.ac.krnih.goviucr.orgiucr.org. The unit cell is defined by the following parameters:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 14.304(9) |

| b (Å) | 11.688(7) |

| c (Å) | 7.2857(4) |

| Volume (ų) | 1218.1(1.1) |

| Temperature (K) | 298 |

The asymmetric unit of anhydrous Ba(ClO₄)₂ contains one barium atom, one chlorine atom, and two oxygen sites dgist.ac.krnih.goviucr.org.

The crystal structure of anhydrous this compound is characterized by a three-dimensional polyhedral network formed by the corner- and edge-sharing of BaO₁₂ polyhedra and ClO₄ tetrahedra researchgate.netdgist.ac.krnih.goviucr.orgiucr.org. Specifically, each BaO₁₂ polyhedron shares corners with eight ClO₄ tetrahedra and edges with two other ClO₄ tetrahedra. Conversely, each ClO₄ tetrahedron shares corners with four BaO₁₂ polyhedra and an edge with an additional BaO₁₂ polyhedron researchgate.netdgist.ac.krnih.goviucr.org.

The structure can also be visualized as chains of [(ClO₄)–Ba–(ClO₄)]∞ running parallel to the b-axis nih.goviucr.org. Within these chains, barium atoms are positioned between two perchlorate tetrahedra, forming bonds with two oxygen atoms from each nih.goviucr.org. These chains are interconnected via Ba—O bonds, forming a robust three-dimensional framework nih.goviucr.org.

Bond valence sum (BVS) analysis provides a method to assess the validity of a crystal structure by comparing the sum of bond valences around an atom with its expected formal charge iucr.orggithub.iogovst.edu. For anhydrous this compound, the calculated bond valence sums for the constituent atoms are as follows:

| Atom | Bond Valence Sum (v.u.) |

| Ba | 2.20 |

| Cl | 6.89 |

| O1 | 2.04 |

| O2 | 1.73 |

These values, obtained using established bond valence parameters, align reasonably well with the expected charges of barium (Ba²⁺), chlorine (Cl⁷⁺ in the perchlorate ion), and oxygen, supporting the accuracy of the determined crystal structure iucr.orgiucr.org.

Hydrated this compound Crystal Structures (e.g., Trihydrate)

This compound commonly exists in hydrated forms, with the trihydrate (Ba(ClO₄)₂·3H₂O) being well-characterized. These structures feature distinct coordination environments for the barium ions and intricate hydrogen bonding networks.

In the crystal structure of this compound trihydrate, the barium ions are coordinated by a total of twelve oxygen atoms, forming a distorted icosahedral arrangement wikipedia.orgpsu.edu. This coordination sphere comprises six oxygen atoms originating from water molecules and six oxygen atoms from perchlorate anions wikipedia.orgpsu.edu. The distances between the barium ion and these coordinating oxygen atoms are reported as approximately 2.919 Å for water oxygens and 3.026 Å for perchlorate oxygens, resulting in an average Ba–O distance of about 2.97 Å wikipedia.orgresearchgate.netnih.gov.

| Feature | Description |

| Coordination Number of Ba | 12 |

| Coordination Geometry | Distorted Icosahedral |

| Coordinating Atoms | Oxygen (from H₂O and ClO₄⁻) |

| Ba–O (water) distance (Å) | 2.919 |

| Ba–O (perchlorate) distance (Å) | 3.026 |

| Average Ba–O distance (Å) | ~2.97 |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Unit Cell Parameters | a = 7.277(2) Å, c = 9.656(1) Å nih.gov |

The crystal structure of this compound trihydrate is further defined by extensive hydrogen bonding networks that link the water molecules and perchlorate anions wikipedia.orgnih.govaip.org. Each perchlorate oxygen atom participates in hydrogen bonding with water molecules. Specifically, axial perchlorate oxygens act as hydrogen bond acceptors for three water molecules, while trigonal perchlorate oxygens accept hydrogen bonds from two water molecules wikipedia.orgnih.gov. This results in each perchlorate ion being involved in hydrogen bonding with nine water molecules nih.gov.

Thermal Decomposition and Kinetic Analysis of Barium Perchlorate

Decomposition Pathways and Gaseous Product Evolution

The thermal breakdown of anhydrous barium perchlorate (B79767) into barium chloride and oxygen is not a simple, single-step reaction. Instead, it involves a series of complex stages characterized by the evolution of gaseous products and the formation of intermediate solid species.

The decomposition of barium perchlorate exhibits a characteristic multi-stage kinetic profile when plotting the fraction of decomposition (α) against time (t). These stages are typically defined as:

Initial Period: This stage is characterized by a slow initial rate of decomposition.

Acceleratory Period: Following the initial phase, the reaction rate increases significantly. This acceleration is a hallmark of many solid-state decomposition reactions and suggests an autocatalytic mechanism or the formation and growth of reactive nuclei.

Deceleratory Period: After reaching a maximum rate, the decomposition slows down. This final stage is often associated with the consumption of the remaining reactant and can be modeled by different kinetic equations depending on the geometry of the reaction interface.

The fractional decomposition plots, α(t), for this compound are complex, reflecting the presence of these distinct stages researchgate.netwikipedia.org. The transition between these periods can be sharp, indicating a change in the rate-determining step of the reaction researchgate.netwikipedia.org.

3Ba(ClO₄)₂ → 2Ba(ClO₃)₂ + BaCl₂ + 3O₂

Following its formation, the barium chlorate (B79027) intermediate then decomposes in the later, deceleratory stage of the reaction to form the final products, barium chloride and oxygen researchgate.netwikipedia.org.

Kinetic Modeling of Thermal Decomposition Processes

To quantitatively describe the complex kinetics of this compound decomposition, various solid-state reaction models have been applied to the different stages of the process.

The Prout-Tompkins model is often used to describe autocatalytic reactions that exhibit a sigmoidal reaction profile, characteristic of an acceleratory and deceleratory period. This model is based on the concept of branching chain reactions leading to the formation of active nuclei. The Prout-Tompkins equation has been considered in the analysis of the thermal decomposition of this compound, particularly for the initial acceleratory phase of the reaction.

The Avrami-Erofeev model is another important kinetic model for solid-state reactions, which describes the process of nucleation and the growth of nuclei. While this model is frequently applied to the decomposition of solids, its application to the thermal decomposition of this compound has been found to be less satisfactory in some studies. The complexity of the decomposition, with its overlapping stages and formation of intermediates, may not be perfectly captured by the assumptions of the Avrami-Erofeev model.

The activation energy (Ea) is a critical parameter for understanding the temperature dependence of the decomposition rate. Different activation energies have been determined for the various stages of this compound decomposition, reflecting the different chemical processes occurring at each stage.

| Decomposition Stage | Fractional Decomposition (α) | Kinetic Model/Observation | Activation Energy (kcal/mole) |

|---|---|---|---|

| Acceleratory Period | 0.05 - 0.36 | - | 76.7 |

| Deceleratory Period (Barium Chlorate Decomposition) | > ~0.5 | Contracting-Volume Law | 59 |

| Overall (from an early study) | - | - | 61.6 |

Catalytic Influences on Thermal Decomposition

Effects of Lanthanide Oxides (e.g., La₂O₃, Sm₂O₃, Gd₂O₃, Dy₂O₃)

The introduction of lanthanide oxides (Ln₂O₃) as catalysts has a pronounced effect on the thermal decomposition of this compound. Studies conducted at 718 K have shown that these oxides enhance the rate of decomposition in both the acceleratory and decay stages of the reaction. The catalytic activity of the tested lanthanide oxides follows the sequence: La₂O₃ > Gd₂O₃ > Sm₂O₃ > Dy₂O₃.

In the absence of a catalyst, the decomposition of this compound exhibits an initial gas evolution, an induction period, a brief acceleratory stage, and a prolonged decay stage. However, the addition of lanthanide oxides eliminates the initial gas evolution and the induction period, causing the decomposition to commence with an acceleratory phase. This catalytic effect is more prominent in the initial stages of the reaction. For instance, after 20 minutes of heating, a tenfold increase in the fraction of decomposed material (α) is observed, which reduces to a 1.5-fold increase after 100 minutes. The presence of these catalysts is so effective that with a lanthanide oxide admixture, approximately 90.9% of the decomposition can be completed within 40 minutes.

The concentration of the lanthanide oxide also plays a crucial role. For example, increasing the concentration of dysprosium oxide (Dy₂O₃) from 0.25 to 2.0 mol% facilitates the decomposition process, with the effect increasing with higher concentrations. At the highest concentration of 2.0 mol%, the reaction is nearly 99% complete after 100 minutes of heating.

The kinetic data for the decomposition, both with and without the lanthanide oxide catalysts, can be effectively described by the Prout–Tompkins and Avrami–Erofeev models. This suggests that the nucleation process occurs in a chain-branching manner, followed by a two-dimensional growth of the nuclei. While the admixtures significantly enhance the reaction rate, they do so without altering the activation energy of the process.

Table 1: Fraction Decomposed (α) of this compound with Lanthanide Oxide Catalysts at 718 K

| Time (min) | Ba(ClO₄)₂ | + La₂O₃ | + Sm₂O₃ | + Gd₂O₃ | + Dy₂O₃ |

|---|---|---|---|---|---|

| 10 | 0.025 | 0.530 | 0.400 | 0.450 | 0.350 |

| 20 | 0.050 | 0.700 | 0.550 | 0.620 | 0.480 |

| 30 | 0.090 | 0.820 | 0.680 | 0.750 | 0.600 |

| 40 | 0.150 | 0.900 | 0.780 | 0.850 | 0.700 |

| 50 | 0.220 | 0.950 | 0.850 | 0.910 | 0.780 |

| 60 | 0.300 | 0.980 | 0.900 | 0.950 | 0.850 |

| 80 | 0.450 | - | 0.960 | - | 0.930 |

| 100 | 0.600 | - | - | - | 0.980 |

Impact of Anionic Impurities (e.g., Chloride Ions)

The presence of anionic impurities, such as chloride ions (Cl⁻), can influence the thermal decomposition of this compound. While barium chloride (BaCl₂) is a final product of the decomposition, its presence as an additive has been shown to alter the reaction kinetics. When this compound is mixed with added barium chloride, the decomposition process is affected. For instance, the decomposition of an intimate mixture of 0.69 mole fraction this compound with 0.31 mole fraction barium chloride was found to be acceleratory in the range of 0 < α < 0.29, even when the gaseous products were allowed to accumulate. Furthermore, the acceleratory portion of the reaction for this compound containing excess barium chloride in a vacuum followed the power law and had a rate constant that was 3.8 times faster than that of pure this compound.

Influence of Radiation (e.g., Gamma Irradiation)

Exposure to gamma (γ) irradiation has a significant impact on the thermal stability and decomposition of this compound. Irradiation of this compound increases the initial gas evolution and completely eliminates the induction period typically observed in the decomposition of the unirradiated salt. The decomposition data for irradiated this compound is best described by the Prout-Tompkins equation.

Gamma irradiation enhances the rate constant for the acceleratory stage of the decomposition and diminishes the activation energy for this stage. Conversely, for the decay stage of the decomposition, both the rate constant and the activation energy remain unaffected by the irradiation. This indicates that the primary influence of gamma irradiation is on the initial stages of the decomposition process, likely through the creation of additional nucleation sites.

Thermal Stability Investigations in Various Environments

The thermal stability of this compound is highly dependent on the surrounding atmosphere and pressure. Investigations under vacuum, inert atmospheres, and varying ambient pressures reveal different decomposition behaviors.

Stability under Vacuum and Inert Atmospheres

The thermal decomposition of anhydrous this compound has been extensively studied under vacuum conditions. When heated in a vacuum, this compound decomposes to barium chloride and oxygen. The decomposition process in a dynamic vacuum has been observed to have an acceleratory period. It is also noteworthy that the dehydration of this compound trihydrate should be conducted in a vacuum to prevent hydrolysis of the perchlorate, which can occur in the presence of air.

Studies under inert atmospheres, such as dry nitrogen, have also been conducted. The decomposition under 250 Torr of dry nitrogen showed a similar decomposition curve to that under 160 Torr of dry air, indicating that the presence of an inert gas at increased pressure influences the reaction rate. The effect of increasing the ambient pressure of an inert gas can be explained by a model involving a chain reaction sequence with oxygen atoms as chain carriers.

Influence of Ambient Pressure

Ambient pressure has a marked effect on the thermal decomposition of this compound. The reaction rate is significantly influenced by the pressure of the accumulated gaseous products or an external atmosphere. For example, at a steady-state pressure of 10⁻⁴ Torr, the reaction was found to be approximately 12 times faster than when the decomposition occurred under the accumulated reaction products.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ba(ClO₄)₂ |

| Lanthanum oxide | La₂O₃ |

| Samarium oxide | Sm₂O₃ |

| Gadolinium oxide | Gd₂O₃ |

| Dysprosium oxide | Dy₂O₃ |

| Barium chloride | BaCl₂ |

| Oxygen | O₂ |

Reactivity and Solution Chemistry of Barium Perchlorate

Oxidation-Reduction Chemistry Involving Perchlorate (B79767) Anion

From a thermodynamic standpoint, the perchlorate anion is a potent oxidizing agent, as the chlorine atom exists in its highest oxidation state of +7. wikipedia.orgmtak.hu However, in aqueous solutions, it is often kinetically slow to react and is considered the least redox-reactive of the common chlorine oxyanions (hypochlorite, chlorite, chlorate (B79027), and perchlorate). wikipedia.org This kinetic stability is attributed to a significant activation energy barrier for its reduction. epa.gov

Despite its general stability, perchlorate can be reduced under specific conditions. The reduction potential of the perchlorate anion is significantly higher in acidic conditions compared to neutral or basic conditions, as indicated in the table below. wikipedia.org

| Ion | Acidic Reaction | E° (V) | Neutral/Basic Reaction | E° (V) |

|---|---|---|---|---|

| Perchlorate (ClO₄⁻) | ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O | +1.42 | ClO₄⁻ + 4H₂O + 8e⁻ → Cl⁻ + 8OH⁻ | +0.56 |

| Chlorate (ClO₃⁻) | ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | +1.47 | ClO₃⁻ + 3H₂O + 6e⁻ → Cl⁻ + 6OH⁻ | +0.63 |

The reduction of perchlorate to chloride (Cl⁻) is a complex process involving the transfer of eight electrons. mtak.hu This reduction can be facilitated by certain transition metal ions that can form a stable bridge between the metal center and an oxygen atom of the perchlorate ion, enabling an inner-sphere electron transfer. wikipedia.org For instance, metal cations such as Ti(III), Ru(II), V(II), V(III), Mo(III), and Cr(II) are capable of reducing perchlorate to chloride. wikipedia.org Barium perchlorate, like other perchlorates, can also be reduced by elemental iron under UV light in the absence of air. sciencemadness.org

Formation of Coordination Complexes in Solution

The barium ion (Ba²⁺) can act as a Lewis acid, accepting electron pairs from various ligands to form coordination complexes. While the perchlorate anion is known for being a very weakly coordinating anion, this compound readily participates in complexation reactions, particularly with organic ligands. wikipedia.orgwikipedia.org

Research has demonstrated that this compound forms coordination complexes with several types of organic ligands. Notable examples include its interaction with quinolone antibacterial agents and macrocyclic compounds.

Quinolone Derivatives: this compound is known to complex with the quinolone antibiotics ciprofloxacin (B1669076) and norfloxacin. wikipedia.org Spectroscopic data suggest that these ligands act in a bidentate fashion, coordinating to the barium ion through the ring carbonyl oxygen and one of the oxygen atoms of the carboxylic acid group. wikipedia.org This complexation can enhance the solubility of these antibiotics in polar solvents. wikipedia.org

Macrocyclic Ligands: this compound forms a novel complex with the ionophore antibiotic valinomycin (B1682140). researchgate.net It has also been used in the template synthesis of tetraimine Schiff-base macrocyclic barium complexes. researchgate.net In one solid-state structure, these complexes form trinuclear arrangements with encapsulated perchlorate anions. researchgate.net

The stoichiometry and coordination environment of this compound complexes are dependent on the nature of the ligand.

In the case of the valinomycin complex, X-ray crystallography and NMR spectroscopy have revealed a unique conformation and stoichiometry. researchgate.net The complex features a 2:1 ratio of barium to the valinomycin molecule. researchgate.net The depsipeptide chain of valinomycin adopts a flat, open structure without internal hydrogen bonds. researchgate.net Each barium ion is coordinated to three consecutive amide carbonyl oxygens from the valinomycin molecule, as well as to oxygen atoms from perchlorate groups and solvent molecules. researchgate.net

| Ligand | Stoichiometry (Ba²⁺:Ligand) | Ligand Type / Coordination Mode |

|---|---|---|

| Ciprofloxacin / Norfloxacin | Not specified | Bidentate (via carbonyl and carboxylate oxygens) wikipedia.org |

| Valinomycin | 2:1 | Multidentate (via three amide carbonyls) researchgate.net |

| Tetraimine Schiff-base | Not specified | Macrocyclic researchgate.net |

Role in Non-Aqueous Solvent Systems

This compound's properties, particularly its high solubility in some organic solvents, make it useful in non-aqueous systems. wikipedia.org

Dehydrating Agent: Anhydrous this compound is an effective dehydrating agent, a role enhanced by its high solubility in water, which facilitates its removal and regeneration. wikipedia.org

Titration Reagent: It is employed in the determination of small concentrations of sulfate (B86663) via titration. wikipedia.org For the titration to be successful, a high concentration of a non-aqueous solvent, such as methanol, ethanol, or 2-propanol, is required. wikipedia.org Thorin (B213161) is typically used as the indicator in this analytical method. wikipedia.org

Hydrolysis Behavior

This compound is the salt of a strong acid (perchloric acid, HClO₄) and a strong base (barium hydroxide (B78521), Ba(OH)₂). youtube.com Consequently, when dissolved in water, it forms a neutral solution, as neither the Ba²⁺ cation nor the ClO₄⁻ anion undergoes significant hydrolysis to alter the concentration of H⁺ or OH⁻ ions. youtube.com

However, hydrolysis can become a relevant process during the preparation of the anhydrous salt from its hydrates. The dehydration of this compound trihydrate (Ba(ClO₄)₂·3H₂O) must be conducted carefully. Heating the hydrate (B1144303) in a vacuum at 140 °C yields the anhydrous form. wikipedia.orgassignmentpoint.com If the dehydration is performed in the presence of air (and thus moisture) rather than under vacuum, hydrolysis of the perchlorate can occur. wikipedia.orgassignmentpoint.com

Advanced Applications of Barium Perchlorate in Materials Science and Chemical Engineering

Role in Energetic Materials Formulations

Barium perchlorate's high oxygen content and oxidizing power are central to its application in energetic materials, influencing combustion characteristics and energy release.

Oxidizer in Pyrotechnic Compositions (Coloration Mechanisms)

Barium perchlorate (B79767) serves as a powerful oxidizer in pyrotechnic compositions, enhancing fuel combustion to produce vibrant and visually striking effects in fireworks and flares chemimpex.com. The compound is particularly noted for its contribution to achieving brilliant green flame emissions osti.govlilys.ai. In pyrotechnic formulations, the ratio of oxidizer to fuel and the particle size of the components significantly impact flame intensity and decomposition rates osti.gov. An increased oxidizer content, such as that provided by this compound, can lead to higher combustion temperatures. These elevated temperatures are believed to facilitate the vaporization of barium species into the gas phase, forming the necessary BaCl radicals that emit green light osti.gov.

More advanced pyrotechnic materials are being developed using this compound as a foundational component. For instance, molecular perovskite energetic compounds incorporating barium(II) perchlorate have demonstrated high-efficiency and stable combustion, producing bright green flames rsc.org. These novel materials, which integrate luminescent components, oxidative anions, and organic cations, show significant promise for next-generation pyrotechnic applications rsc.org. While research explores perchlorate-free alternatives due to environmental considerations, this compound remains a staple for achieving specific color effects, particularly green dataintelo.comrsc.org.

Constituent in Explosive Formulations

In the realm of explosives, this compound functions as a critical constituent, contributing to the stability and enhancing the energy output of explosive formulations chemimpex.com. Its potent oxidizing nature is fundamental to its role in explosive manufacturing chemimpex.comwikipedia.org. The compound's strong oxidizing properties necessitate careful handling, as it can react violently with organic materials nih.govnoaa.gov. Furthermore, under specific conditions, such as reflux heating with alcohols, this compound can yield highly explosive perchlorate esters, underscoring its energetic potential nih.govnoaa.gov.

Application in Solid Rocket Propellants (Combustion Efficiency)

The robust oxidizing capabilities of this compound make it a valuable additive in solid rocket propellants, contributing to the achievement of higher thrust levels and improved fuel combustion efficiency dataintelo.com. This characteristic is particularly relevant in the expanding aerospace sector, where demand for high-performance propellants for satellite launches and space exploration missions is increasing dataintelo.com.

This compound can be employed in hybrid rocket motor designs to promote high combustion efficiency google.com. Its inclusion as an oxidizer in solid rocket fuel compositions, alongside fuels like aluminum and binders such as HTPB, is a recognized practice google.comjes.or.jp. While ammonium (B1175870) perchlorate (AP) has historically been a dominant oxidizer in solid propellants, environmental concerns related to its combustion byproducts have spurred research into alternatives like ammonium nitrate (B79036) (AN) jes.or.jpresearchgate.net. However, AN alone may result in insufficient aluminum oxidation due to lower combustion temperatures. Formulations may therefore utilize mixtures of AN and AP to balance environmental impact with combustion efficiency, or incorporate catalysts that can enhance reactions jes.or.jp. This compound itself has been noted to possess catalytic properties that can influence the thermal reactions of propellants jes.or.jp. The efficiency of rocket motors is often quantified by specific impulse (Isp), with high-performance solid rocket motors typically achieving Isp values between 170 and 250 seconds nasa.gov. The incorporation of effective oxidizers like this compound contributes to achieving these performance metrics dataintelo.com.

Development of High-Energy Materials

This compound plays a role in the development of advanced and high-energy materials, particularly for aerospace and defense applications, due to its capacity to facilitate their production chemimpex.com. Its potent oxidizing nature is a key attribute that makes it indispensable in various advanced material applications dataintelo.com. The growing aerospace and defense industries drive the demand for high-performance propellants and energetic materials dataintelo.com.

Research into novel energetic compounds, such as molecular perovskites incorporating barium(II) perchlorate, has yielded materials with enhanced properties like high moisture stability and efficient, stable combustion rsc.org. These developments highlight the compound's utility in creating next-generation energetic materials rsc.org. The broader field of high-energy materials also encompasses high-nitrogen compounds (HiNCs), which are explored for their exceptional performance and explosive capabilities researchgate.net. This compound's properties align with the general pursuit of energetic materials development chemimpex.comresearchgate.net.

Table 1: Properties of this compound-Derived Molecular Perovskite Energetic Compounds

| Material | Structure | Decomposition Peak Temp (°C) | Moisture Stability | Friction Sensitivity (N) | Max Combustion Pressure (kPa) | Max Pressure Pulse Rate (MPa·s⁻¹) | Flame Color |

| IBP ((Him)(Ba)(ClO₄)₃) | Cubic | > 290 | Higher than Ba(ClO₄)₂ | 5 | Not specified | Not specified | Not specified |

| QBP ((Hqe)₂(Ba)(ClO₄)₄) | Layered | > 290 | Higher than Ba(ClO₄)₂ | 144 | 550 | 10.48 | Bright Green |

Note: IBP and QBP are novel energetic compounds developed using barium(II) perchlorate rsc.org.

Analytical Reagent in Chemical Quantification and Detection

In analytical chemistry, this compound is employed as a reagent for the precise quantification and detection of specific chemical species, primarily leveraging its strong oxidizing properties chemimpex.com.

Titrimetric Methods for Sulfate (B86663) and Other Anions

This compound is recognized for its application in titrimetric methods, particularly for the analysis of sulfate ions and potentially other anions chemimpex.comsae.orgnj.gov. The this compound titration method is considered a cost-effective and practical approach for sulfate analysis, offering good precision, adequate sensitivity, and accuracy comparable to other established methods, such as barium chloranilate (BCA) titration sae.org.

For the determination of sulfate, direct titration using this compound in the presence of specific indicators, such as thorin (B213161) or sulphonazo III, can yield superior results uw.edu.pl. The sulphonazo III method, in particular, is favored for its distinct color change and requires a reduced amount of organic solvent, contributing to more accurate and precise outcomes uw.edu.pl. Optimal results in these titrations often necessitate the preliminary separation of interfering cations through ion exchange uw.edu.pl. This compound titration is utilized in specific analytical contexts, such as determining sulfuric acid and soluble sulfate aerosols emitted by automobiles sae.org. It also finds application in sulfur analysis, especially when combustion products contain chlorine or nitrogen, where it serves as the titrant iteh.ai. While some sulfate determination methods involve barium chloride, the principle of precipitating sulfate as a barium salt and subsequently quantifying excess barium via titration is common, with this compound being a key reagent in this analytical approach sae.orguw.edu.pliteh.ai.

List of Compounds Mentioned:

this compound (Ba(ClO₄)₂)

Barium chloride (BaCl₂)

Barium nitrate (Ba(NO₃)₂)

Barium carbonate (BaCO₃)

Barium acetate (B1210297) (Ba(C₂H₃O₂)₂)

Barium chloranilate (BCA)

Potassium perchlorate (KClO₄)

Potassium chlorate (B79027) (KClO₃)

Potassium nitrate (KNO₃)

Ammonium perchlorate (AP)

Ammonium nitrate (AN)

Strontium nitrate (Sr(NO₃)₂)

Strontium chloride (SrCl₂)

Magnesium (Mg)

Aluminum (Al)

Copper oxide (CuO)

Boron (B)

Sodium nitrate (NaNO₃)

Lithium chlorate (LiClO₃)

Calcium nitrate (Ca(NO₃)₂)

Strontium chlorate (SrClO₃)

Imidazolium (Him⁺)

Quinuclidinium (Hqe⁺)

Sulfur (S)

Chlorine (Cl)

Nitrogen (N)

Hydrogen chloride (HCl)

Hydrochloric acid (HCl)

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

Ammonia (B1221849) (NH₃)

Perchloric acid (HClO₄)

Sodium sulfate (Na₂SO₄)

Sodium perchlorate (NaClO₄)

Ammonium nitrate (NH₄NO₃)

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

High-temperature polymer (HTP)

Polybutadiene (PB)

Polyvinyl chloride (PVC)

Poly(vinyl alcohol)

Tetrahydrofuran

Chloroform

Toluene

Acetone

Xylene

Magnalium

Iron (Fe)

Zinc (Zn)

Titanium (Ti)

Tungsten (W)

Copper (Cu)

Carbon (C)

Graphene

Zirconium (Zr)

Phosphoric acid (H₃PO₄)

Yellow phosphor

Guanidine nitrate

Sodium nitra

Nitrous oxide (N₂O)

Nitrogen dioxide (NO₂)

Chlorides

Perchlorate esters

EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

Advanced Characterization Techniques for Barium Perchlorate

Spectroscopic Methodologies

Spectroscopic techniques are vital for elucidating the atomic and molecular structure of compounds. For barium perchlorate (B79767), X-ray Diffraction (XRD) is a primary tool for determining its crystalline structure, while Electron Nuclear Double Resonance (ENDOR) spectroscopy can be employed to study specific radical species formed within the compound, particularly after irradiation.

X-ray Diffraction (XRD)

Anhydrous Barium Perchlorate (Ba(ClO4)2): The anhydrous form of this compound crystallizes in the orthorhombic crystal system, belonging to the space group Fddd nih.govresearchgate.netnih.govresearchgate.net. Its structure is characterized by a three-dimensional polyhedral network formed by corner- and edge-sharing BaO12 polyhedra and ClO4 tetrahedra nih.govresearchgate.netnih.gov. Each BaO12 polyhedron is coordinated with eight ClO4 tetrahedra at its corners and two at its edges, while each ClO4 tetrahedron shares corners with four BaO12 polyhedra and an edge with another nih.govresearchgate.netnih.gov.

This compound Trihydrate (Ba(ClO4)2·3H2O): The trihydrate form has a different crystal structure, crystallizing in the hexagonal system with the space group P63/m rri.res.inwikipedia.orgresearchgate.net. In this structure, barium ions are coordinated in a distorted icosahedral arrangement by six water oxygen atoms and six perchlorate oxygen atoms wikipedia.org. The perchlorate anion in the trihydrate shows minor deviations from ideal tetrahedral geometry wikipedia.org. XRD has also been instrumental in identifying reaction products when this compound is involved in chemical reactions, such as the formation of barium dichromite (BaCr2O4) and barium chromate (B82759) (BaCrO4) in systems with chromium(III) oxide akjournals.com.

Table 7.1: Crystal Structure Data for this compound

| Compound | Crystal System | Space Group | Structural Description | Key References |

| This compound Anhydrous | Orthorhombic | Fddd | 3D polyhedral network of BaO12 and ClO4 units | nih.govresearchgate.netnih.govresearchgate.net |

| This compound Trihydrate | Hexagonal | P63/m | Distorted icosahedral coordination of Ba2+ by water and perchlorate oxygens | rri.res.inwikipedia.orgresearchgate.net |

Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Nuclear Double Resonance (ENDOR) is a spectroscopic technique that enhances electron paramagnetic resonance (EPR) signals by detecting nuclear magnetic resonance (NMR) transitions within the same sample. It is particularly useful for obtaining high-resolution information about the hyperfine and quadrupole interactions between unpaired electrons and nearby nuclei, providing insights into the local environment and structure of paramagnetic species researchgate.net.

In the context of this compound, ENDOR studies have been focused on investigating radical species generated within the crystal lattice, typically after gamma irradiation of this compound trihydrate researchgate.netrsc.org. For instance, ENDOR has been used to study the ClO2 and O3- centers formed in γ-irradiated Ba(ClO4)2·3H2O and Ba(ClO4)2·3D2O crystals researchgate.netrsc.org. These studies help in understanding the nature of radiation damage, the symmetry and orientation of the trapped radicals, and their interactions with neighboring nuclei, including protons from water of crystallization researchgate.netrsc.org. The resolution provided by ENDOR allows for the disentanglement of complex spectral features that might be obscured in standard EPR spectra researchgate.net.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding dehydration, phase transitions, and decomposition behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for quantifying the loss of water during dehydration or the evolution of gaseous products during decomposition abo.fi.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, while DSC measures the difference in heat flow required to maintain both at the same temperature. Both techniques detect thermal events such as phase transitions, melting, and decomposition, which are often accompanied by endothermic or exothermic heat changes abo.fi.

Thermal Behavior of this compound:

Dehydration: this compound trihydrate undergoes dehydration at temperatures significantly below its decomposition point. Studies indicate that dehydration occurs in multiple steps, with water molecules being liberated sequentially cdnsciencepub.comresearchgate.netchegg.com. For Ba(ClO4)2·3H2O, TGA data has shown distinct mass losses corresponding to the removal of water molecules chegg.com. For example, one study reported mass losses of 4.6%, 13.8%, and 46.6% for the trihydrate, attributed to dehydration and subsequent decomposition chegg.com. Dehydration to the monohydrate occurs upon pumping at room temperature, with further dehydration preceding thermal decomposition cdnsciencepub.com.

Phase Transitions: Anhydrous this compound exhibits crystalline phase transitions. Two such transitions have been reported for the anhydrous salt: one from the α to β phase at approximately 284 °C and another from the β to γ phase at around 360 °C cdnsciencepub.com. Other studies have identified phase transitions at higher temperatures, such as at 566.6 K (TC1) and 641.7 K (TC2) for anhydrous Ba(ClO4)2 researchgate.net.

Thermal Decomposition: The thermal decomposition of anhydrous this compound yields barium chloride and oxygen gas cdnsciencepub.comresearchgate.netcdnsciencepub.com. This process is complex and can be characterized by an initial acceleratory period followed by a deceleratory period, often conforming to kinetic laws like the contracting-volume model researchgate.netcdnsciencepub.com. The decomposition typically begins in the range of 435-495 °C cdnsciencepub.com, with a significant exotherm observed around 486 °C cdnsciencepub.com. The decomposition can be rapid and potentially explosive researchgate.net. The initial stages of decomposition are proposed to involve the formation of barium chlorate (B79027) as an intermediate, with the approximate stoichiometry 3ClO4− → 2ClO3− + Cl− + 3O2 researchgate.netcdnsciencepub.com. The presence of various metal oxides can catalyze or influence the decomposition pathway and temperature akjournals.comakjournals.com.

Future Research Directions and Sustainable Alternatives

Mechanistic Understanding of Complex Decomposition Processes

The thermal decomposition of anhydrous barium perchlorate (B79767) into barium chloride and oxygen is a complex process that is not yet fully understood. Studies have shown that the decomposition occurs through multiple stages, involving unstable intermediates. researchgate.net The process begins with an acceleratory period, followed by a linear phase, and concludes with a deceleratory period.

Further research is needed to fully elucidate the elementary steps of this chain reaction, identify all transient species, and understand the precise kinetics of each stage. A more complete mechanistic picture will allow for better control over the decomposition process, which is critical for its applications in pyrotechnics and as an oxidizing agent.

Rational Design of Barium Perchlorate-Derived Materials

The rational design of new materials derived from this compound leverages its specific chemical properties, namely its role as a source of barium ions (Ba²⁺) and its strong oxidizing potential. Understanding its crystal structure is fundamental to this endeavor. Anhydrous this compound crystallizes in the orthorhombic space group Fddd, forming a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. This structural information provides a basis for designing new crystalline materials.

Current research demonstrates the use of this compound as a precursor and catalyst in synthesizing advanced materials:

Template for Supramolecular Chemistry : The barium cation serves as a template for the synthesis of complex molecular architectures. It has been used in the creation of catenanes, which are mechanically interlocked molecules resembling links in a chain, and in the complexation of "tweezer" molecules.

Precursor for Functional Complexes : It is a key reactant in preparing Schiff base macrocyclic barium complexes. These complexes are being investigated for potential antibacterial activity.

Catalyst in Organic Synthesis : this compound has been shown to catalyze specific reactions, such as olefin dioxygenation.

Source for Other Metal Perchlorates : It can be used to synthesize other transition metal perchlorates, which are valuable reagents in their own right.

Future rational design efforts will likely focus on creating novel functional materials by combining this compound with bespoke organic ligands or incorporating it into metal-organic frameworks (MOFs), aiming to develop new catalysts, sensors, or energetic materials with tailored properties.

Exploration of Environmentally Benign Alternatives

Growing environmental and health concerns over perchlorate contamination have spurred significant research into greener alternatives, especially for pyrotechnics. Barium compounds themselves are under scrutiny, with efforts to develop barium-free formulations to avoid potential health hazards and radioactive impurities from barium ores. semanticscholar.orgresearchgate.net

One of the most promising classes of environmentally benign oxidizers is periodate salts, such as potassium periodate (KIO₄) and sodium periodate (NaIO₄). nih.gov These compounds offer excellent pyrotechnic performance and are considered non-toxic alternatives to perchlorates. wikipedia.org Their low hygroscopicity and high chemical reactivity make them attractive for widespread use in both military and civilian fireworks. nih.gov

Performance Evaluation of Perchlorate-Free Formulations

The development of perchlorate-free pyrotechnic formulations is a key objective in creating "green" pyrotechnics. Researchers are actively evaluating the performance of these new mixtures against traditional perchlorate-based systems. Key performance metrics include luminous intensity, burn time, dominant wavelength, and color purity.

Recent studies have demonstrated that novel formulations can meet or even exceed the performance of their perchlorate-containing counterparts. For example, perchlorate-free yellow-light emitting compositions have been developed that match the performance of the standard Mk 144 marine smoke and illumination signal. However, challenges remain, such as avoiding the formation of toxic chlorinated organic side-products when other chlorine donors are used. This underscores the need for a holistic approach to "green" pyrotechnic engineering that considers all potential combustion byproducts.

| Formulation | Burn Time (s) | Luminous Intensity (cd) | Dominant Wavelength (nm) | Sensitivity (Impact/Friction) |

|---|---|---|---|---|

| Perchlorate Control (M126A1) | 45-55 | ~15,000 | 605-615 | Moderate |

| High-Nitrogen Formulation A | >60 | >18,000 | 605-615 | Low |

| High-Nitrogen Formulation B | >60 | >18,000 | 605-615 | Low |

This table presents comparative data for perchlorate-containing and perchlorate-free red-light pyrotechnic formulations, showing the superior burn time, luminous intensity, and safety characteristics of the high-nitrogen alternatives.

High-Nitrogen Energetic Salts as Replacements

High-nitrogen energetic salts are a major focus in the development of sustainable energetic materials. These compounds, often based on heterocyclic rings like tetrazoles and triazoles, offer high heats of formation and decompose to produce large volumes of environmentally benign dinitrogen (N₂) gas. Their properties can be fine-tuned by combining different cations and anions.

These salts have been successfully used as perchlorate replacements in red and green light-emitting pyrotechnic formulations. For instance, anhydrous 5-aminotetrazole has been identified as a suitable replacement in formulations for the M126 A1 red-star and M195 green-star parachute illuminants. The resulting illuminants exhibit excellent stability and pyrotechnic performance comparable or superior to the perchlorate-based controls, while significantly reducing environmental concerns.

| Compound | Nitrogen Content (%) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Ammonium (B1175870) Perchlorate | 11.9 | ~200 | - | - |

| 5-Aminotetrazole | 82.3 | 204 | - | - |

| Barium bis-tetrazolate | ~50 | >250 | - | - |

| (1,2,4-triazolyl) furoxan salt | ~58 | 232 | ~8400 | ~32 |

This table compares the nitrogen content and energetic properties of ammonium perchlorate with several high-nitrogen alternatives, highlighting their high thermal stability and performance.

The continued development of these nitrogen-rich compounds represents a critical step towards a new generation of safer and more sustainable energetic materials for a wide range of applications.

Q & A

Q. What are the standard methods for synthesizing barium perchlorate in laboratory settings?

this compound can be synthesized through multiple routes, including:

- Reaction of perchloric acid with barium hydroxide or carbonate .

- Double displacement by mixing sodium perchlorate and barium chloride, followed by crystallization .

- Digesting ammonium perchlorate with hydrated barium hydroxide in a 5–10% excess to prevent side reactions . For analytical-grade preparation, dissolve 1.95 g of this compound trihydrate in 200 mL water and dilute to 1 L with isopropanol, ensuring strict protection from evaporation during storage .

| Method | Key Reagents | Precautions |

|---|---|---|

| Acid-base neutralization | HClO₄, Ba(OH)₂ or BaCO₃ | Use fume hood; control exothermic reaction |

| Double displacement | NaClO₄, BaCl₂ | Avoid impurities via recrystallization |

| Ammonium perchlorate digestion | NH₄ClO₄, Ba(OH)₂·8H₂O | Maintain stoichiometric excess of Ba²⁺ |

Q. What are the primary safety considerations when handling this compound in experimental setups?

this compound is a strong oxidizer and toxic upon ingestion or inhalation. Key safety protocols include:

- Storage : In airtight containers away from combustibles .

- Disposal : Reduce to barium chloride using Fe⁰ under UV light, then precipitate as low-toxicity BaSO₄ .

- Exposure limits : OSHA-regulated (PEL 0.5 mg/m³ for Ba²⁺) with acute effects including nausea, tremors, and chronic risks under investigation .

- PPE : Gloves, goggles, and respiratory protection for powder handling .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data for this compound across different studies?

Discrepancies arise from varying dose-response models and interpretations of adverse effects. For example:

Q. What methodological approaches are recommended for detecting trace levels of this compound in environmental samples?

Advanced analytical workflows include:

- Ion chromatography-tandem mass spectrometry (IC-MS/MS) : Achieves detection limits <1 ppb for ClO₄⁻ in water and food matrices .

- Titration with standardized H₂SO₄ : For emission monitoring, titrate using 0.0100 N this compound and back-calculate via Equation 5-5 (normalization against blanks) .

- FTIR spectroscopy : Identify coordination complexes (e.g., with quinolones) by analyzing shifts in carbonyl and carboxylic group vibrations .

Q. How does this compound’s role as a coordinating agent influence the solubility and efficacy of pharmaceuticals like quinolone antibiotics?

this compound forms stable complexes with ciprofloxacin (CIP) and norfloxacin (NOR) via bidentate ligand binding :

- Mechanism : Coordination through the carbonyl oxygen of the quinolone ring and carboxylic oxygen, confirmed by FTIR .

- Impact : Enhances aqueous solubility by 30–50%, improving bioavailability and absorption efficiency .

- Experimental design :

Prepare 1:1 molar ratio solutions of Ba(ClO₄)₂ and CIP/NOR.

Characterize complexes via UV-Vis spectroscopy (λmax shifts) and conduct dissolution tests in simulated gastric fluid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|